molecular formula C17H17O3Si B14200769 CID 78068807

CID 78068807

Katalognummer: B14200769
Molekulargewicht: 297.40 g/mol
InChI-Schlüssel: XIAXHNFVVQTUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Abstracts Service (CAS) number 78068807 is a unique chemical entity with significant potential in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as Friedel-Crafts reactions, amidation, reduction, and protection reactions . Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are fundamental to modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, while in industry, it is utilized in the development of new materials and technologies.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways . These interactions can modulate various biological processes, leading to the compound’s observed effects. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78068807 include those with analogous chemical structures and properties . These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its distinct structure allows for specific interactions and reactivity that are not observed in other compounds, making it a valuable tool in scientific research and industrial applications.

Eigenschaften

Molekularformel

C17H17O3Si

Molekulargewicht

297.40 g/mol

InChI

InChI=1S/C17H17O3Si/c1-14(13-17(18)19-2)20-21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3

InChI-Schlüssel

XIAXHNFVVQTUIN-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.